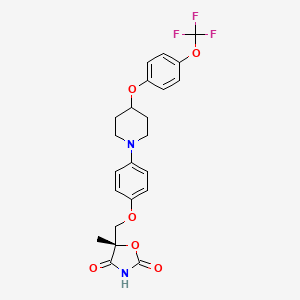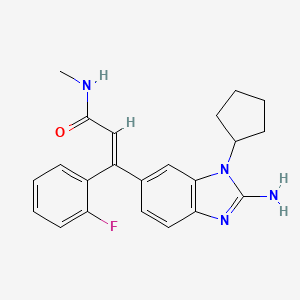
Unq5GH46FY
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
The preparation of Unq5GH46FY involves several synthetic routes and reaction conditions. One common method includes the use of pyrrolopyridine-structure compounds . The preparation method involves specific reaction conditions and reagents to achieve the desired compound. Industrial production methods may vary, but they typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Unq5GH46FY undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
科学的研究の応用
Unq5GH46FY has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential as a therapeutic agent due to its inhibitory activity on JAK family proteins . Additionally, it is used in various industrial applications, including the development of new materials and chemical processes .
作用機序
The mechanism of action of Unq5GH46FY involves its interaction with specific molecular targets and pathways. It acts as an effective JAK inhibitor, which means it can inhibit the activity of JAK family proteins. This inhibition can lead to various downstream effects, including the modulation of signaling pathways and gene expression .
類似化合物との比較
Unq5GH46FY can be compared with other similar compounds, such as other JAK inhibitors. Some similar compounds include tofacitinib, ruxolitinib, and baricitinib. These compounds share similar mechanisms of action but may differ in their chemical structures, potency, and specific applications . This compound is unique due to its specific molecular structure and its potential for high inhibitory activity on JAK family proteins .
特性
CAS番号 |
743404-73-1 |
|---|---|
分子式 |
C22H23FN4O |
分子量 |
378.4 g/mol |
IUPAC名 |
(Z)-3-(2-amino-3-cyclopentylbenzimidazol-5-yl)-3-(2-fluorophenyl)-N-methylprop-2-enamide |
InChI |
InChI=1S/C22H23FN4O/c1-25-21(28)13-17(16-8-4-5-9-18(16)23)14-10-11-19-20(12-14)27(22(24)26-19)15-6-2-3-7-15/h4-5,8-13,15H,2-3,6-7H2,1H3,(H2,24,26)(H,25,28)/b17-13- |
InChIキー |
CSOMQWHJMPGAKL-LGMDPLHJSA-N |
異性体SMILES |
CNC(=O)/C=C(/C1=CC2=C(C=C1)N=C(N2C3CCCC3)N)\C4=CC=CC=C4F |
正規SMILES |
CNC(=O)C=C(C1=CC2=C(C=C1)N=C(N2C3CCCC3)N)C4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


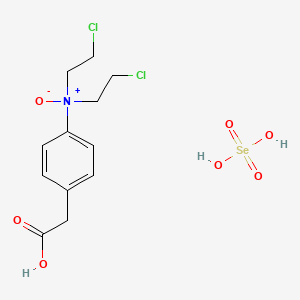

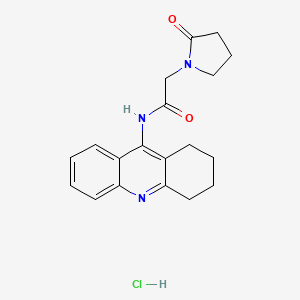



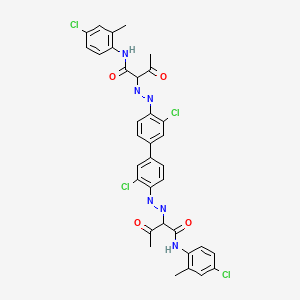

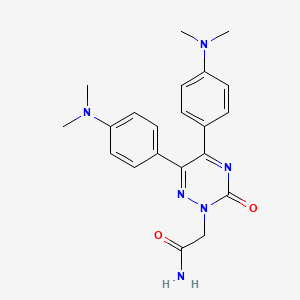
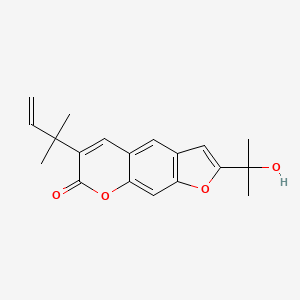
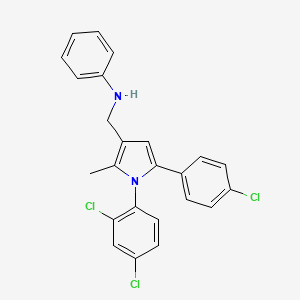
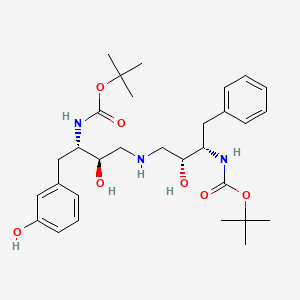
![6-chloro-2-[(1,3-dimethylimidazo[4,5-b]quinoxalin-3-ium-2-yl)methyl]-1,3-diphenyl-2H-imidazo[4,5-b]quinoxaline;4-methylbenzenesulfonate](/img/structure/B12784382.png)
